molecular formula C22H23ClF2N4O2S B608728 (2-(4-((2-Chloro-4,4-difluoro-spiro(5H-thieno(2,3-C)pyran-7,4'-piperidine)-1'-yl)methyl)-3-methyl-pyrazol-1-yl)-3-pyridyl)methanol CAS No. 1307245-86-8

(2-(4-((2-Chloro-4,4-difluoro-spiro(5H-thieno(2,3-C)pyran-7,4'-piperidine)-1'-yl)methyl)-3-methyl-pyrazol-1-yl)-3-pyridyl)methanol

Cat. No. B608728
M. Wt: 480.96
InChI Key: NKQHBJNRBKHUQR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a molecular formula of C22H23ClF2N4O2S . It contains a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core, which is substituted with various functional groups .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with 3-fluoro-2-(4-formyl-3-methyl-pyrazol-l-yl)-benzonitrile . Another method involves the reaction of 2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] with l-(2-fluoro-6-nitro-phenyl)-3-methyl-pyrazole-4-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro[5H-thieno[2,3-c]pyran-7,4’-piperidine] core and various functional groups attached . The presence of the difluoro group and the chloro group on the spiro core adds to the complexity of the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of multiple functional groups. For example, the aldehyde group can undergo reduction to form an alcohol . The pyrazole ring can also participate in various reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 480.96 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.

Scientific Research Applications

  • Nociceptin Opioid Peptide Receptor (NOP) Antagonism

    This compound, also known as LY2940094, is a potent and selective NOP antagonist. It was studied for its receptor occupancy in rats and humans, showing potential therapeutic benefits for obesity, eating disorders, and depression. The research demonstrated that LY2940094 readily penetrates the human brain and that a once-daily oral dose could achieve high NOP receptor occupancy levels, suggesting its suitability for testing clinical efficacy (Raddad et al., 2016).

  • Aurora Kinase Inhibition in Cancer Treatment

    Although not directly linked to the exact compound, related research in the field of cancer treatment has investigated compounds with similar structures for their ability to inhibit Aurora A, a protein implicated in cancer cell proliferation. This research suggests a broader application of these types of compounds in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

  • In Vitro Pharmacological Characterization

    Detailed in vitro studies of LY2940094 (BTRX-246040) showed it to be a pure and selective antagonist at human recombinant and murine native NOP receptors, displaying higher potency than the standard antagonist SB-612111. This makes it a valuable tool for investigating the therapeutic potential of NOP antagonists in both preclinical and clinical studies, especially for conditions like depression and Parkinson's disease (Ferrari et al., 2020).

  • Antidepressant and Anxiolytic Effects

    LY2940094 displayed antidepressant-like behavioral effects in animal models and augmented the behavioral effect of fluoxetine, a commonly used antidepressant. It also showed potential anxiolytic-like effects in certain animal assays. These findings suggest its unique pharmacological effects related to depression and anxiety treatment (Witkin et al., 2016).

  • Antimicrobial Activities

    Research on structurally related spiro compounds has demonstrated potential antimicrobial activities. This suggests a possible application of the compound in developing new antimicrobial agents (Hafez et al., 2016).

Safety And Hazards

The compound is classified as a warning signal word. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQHBJNRBKHUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClF2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336137
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-((2-Chloro-4,4-difluoro-spiro(5H-thieno(2,3-C)pyran-7,4'-piperidine)-1'-yl)methyl)-3-methyl-pyrazol-1-yl)-3-pyridyl)methanol

CAS RN

1307245-86-8
Record name LY-2940094
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BTRX-246040
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2940094
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde (180 g, 377 mmol) in anhydrous dichloromethane (1.5 L) at 0° C. is sequentially added sodium borohydride (7.2 g, 188.5 mmol) and anhydrous methanol (0.5 L) and the contents are allowed to reach room temperature while stirring 30 min. LC/MS analysis of the reaction mixture reveals completion. Volatiles are removed under reduced pressure and the residue obtained is partitioned between dichloromethane (2 L) and water (300 mL). The layers are separated and the organic layer is sequentially washed with 1 N aqueous solution of sodium hydroxide (300 mL), water (3×300 mL), brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue is purified on silica gel using 50-55% ethyl acetate in hexane containing 1% triethylamine to afford [2-[4-[(2-Chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]-3-pyridyl]methanol as a solid (167 g, 92% yield). MS (m/z): 481 (M+1).
Name
2-[4-[(2-chloro-4,4-difluoro-spiro[5H-thieno[2,3-c]pyran-7,4′-piperidine]-1′-yl)methyl]-3-methyl-pyrazol-1-yl]pyridine-3-carbaldehyde
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Citations

For This Compound
6
Citations
JM Witkin, LM Rorick‐Kehn… - Pharmacology …, 2016 - Wiley Online Library
Nociceptin/Orphanin FQ (N/ OFQ ) is a 17 amino acid peptide whose receptor is designated ORL 1 or nociceptin receptor ( NOP ). We utilized a potent, selective, and orally bioavailable …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
F Ferrari, S Rizzo, C Ruzza, G Calo - Journal of Pharmacology and …, 2020 - ASPET
The peptide nociceptin/orphanin FQ (N/OFQ) is the natural ligand of the N/OFQ receptor (NOP), which is widely expressed in the central and peripheral nervous system. Selective NOP …
Number of citations: 10 jpet.aspetjournals.org
MA Statnick, Y Chen, M Ansonoff, JM Witkin… - … of Pharmacology and …, 2016 - ASPET
Nociceptin/orphanin FQ (N/OFQ), a 17 amino acid peptide, is the endogenous ligand of the ORL1/nociceptin-opioid-peptide (NOP) receptor. N/OFQ appears to regulate a variety of …
Number of citations: 49 jpet.aspetjournals.org
A Post, TS Smart, J Krikke-Workel… - …, 2016 - nature.com
Nociceptin/Orphanin FQ (N/OFQ) is an endogenous ligand of the N/OFQ peptide (NOP) receptor, which is a G protein-coupled receptor in brain regions associated with mood disorders. …
Number of citations: 100 www.nature.com
A Post, TS Smart, K Jackson, J Mann… - Alcoholism: Clinical …, 2016 - Wiley Online Library
Background This was a proof‐of‐concept study to evaluate the efficacy of LY 2940094, a nociceptin/orphanin FQ peptide receptor antagonist, in reducing alcohol consumption in …
Number of citations: 37 onlinelibrary.wiley.com
A Post, T Smart, J Krikke, J Witkin, M Statnick… - Neuropsychopharmacology, 2014
Number of citations: 4

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